4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid
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Overview
Description
4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic ester group and a fluorine atom attached to a benzoic acid moiety. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid typically involves the reaction of 3-fluorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., THF, DMF)
Oxidizing agents: (e.g., H2O2, NaBO3)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Boronic acids: (from oxidation)
Substituted benzoic acids: (from nucleophilic aromatic substitution)
Scientific Research Applications
4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is primarily related to its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can act as an enzyme inhibitor by binding to active sites and disrupting enzymatic activity .
Comparison with Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- ®-1-(4-(4-(hydroxymethyl)-1,3,2-dioxaborolan-2-yl)benzyl)guanidine
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a boronic ester group. This combination enhances its reactivity and stability compared to other boronic esters. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical applications .
Properties
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFO4/c11-8-5-6(9(12)13)1-2-7(8)10-14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCARVPBKWXJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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